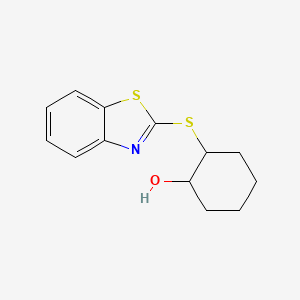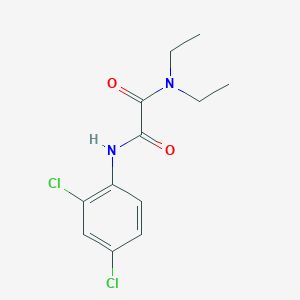![molecular formula C17H19F3N2O2 B4069763 3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4069763.png)
3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CTAP is a potent and selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction.
Mécanisme D'action
3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is activated by endogenous opioids such as endorphins and enkephalins. By binding to the μ-opioid receptor, 3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione blocks the activation of downstream signaling pathways, leading to the inhibition of pain signaling, reward, and addiction.
Biochemical and Physiological Effects:
3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been shown to have significant biochemical and physiological effects on the central nervous system. It has been demonstrated to inhibit the development of opioid tolerance, reduce opioid-induced hyperalgesia, and attenuate the rewarding effects of opioids. 3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has also been shown to modulate the immune response, suggesting potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has several advantages for laboratory experiments. It is a potent and selective antagonist of the μ-opioid receptor, making it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. 3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is also stable and easy to synthesize, allowing for large-scale production. However, 3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on 3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione. One area of interest is the development of new drugs targeting the μ-opioid receptor based on the structure of 3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione. Another area of research is the investigation of the role of the μ-opioid receptor in immune modulation and inflammatory diseases. Finally, 3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione may have potential applications in the treatment of opioid addiction and withdrawal, which are significant public health concerns.
Applications De Recherche Scientifique
3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its potential applications in the field of neuroscience. It has been used as a tool to investigate the role of the μ-opioid receptor in various physiological and pathological conditions, including pain, addiction, and depression. 3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has also been used to study the effects of opioids on the immune system and to develop new drugs targeting the μ-opioid receptor.
Propriétés
IUPAC Name |
3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c18-17(19,20)11-5-4-8-13(9-11)22-15(23)10-14(16(22)24)21-12-6-2-1-3-7-12/h4-5,8-9,12,14,21H,1-3,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQISNTDPOHZWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(sec-butyl)-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069688.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4069698.png)
![5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalic acid](/img/structure/B4069704.png)
![1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol](/img/structure/B4069710.png)

![1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine](/img/structure/B4069729.png)
![N-isobutyl-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069736.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4069746.png)
![15-oxo-6,21-dioxa-14-azahexacyclo[16.2.1.0~1,16~.0~2,14~.0~3,7~.0~8,13~]henicosa-8,10,12,19-tetraene-17-carboxylic acid](/img/structure/B4069748.png)
![4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile](/img/structure/B4069755.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4069766.png)
![1-(4-isopropylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4069767.png)

![4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4069794.png)